1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
X-ray Diffraction Studies of Pyrazole-Carboxylic Acid Derivatives
X-ray crystallography has emerged as the primary method for determining the three-dimensional atomic structure of pyrazole-carboxylic acid derivatives, including 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid and related compounds. Crystal structure analysis of similar phenylpyrazole carboxylic acid derivatives has been successfully carried out using laboratory powder X-ray diffraction data, revealing important structural details about the molecular packing arrangements. The experimental methodology involves obtaining adequate crystals that are sufficiently large, typically larger than 0.1 millimeters in all dimensions, pure in composition and regular in structure, with no significant internal imperfections such as cracks or twinning.
The crystallographic analysis process begins with placing the crystal in an intense beam of X-rays, usually of a single wavelength, producing regular patterns of reflections that are unique to each compound. For pyrazole-carboxylic acid derivatives, the crystal structures often exhibit complex three-dimensional molecular packing arrangements that are stabilized by various intermolecular interactions. Studies on related 4-chloro-1H-pyrazole compounds have shown that these materials crystallize in orthorhombic space groups with specific symmetry elements, such as the Pnma space group, which is commonly observed in halogenated pyrazole derivatives.
The unit cell parameters for similar chloro-substituted pyrazole compounds have been determined through careful crystallographic analysis. For example, 4-chloro-1H-pyrazole crystallizes with one and one-half molecules in the asymmetric unit, with specific bond lengths and angles that are characteristic of the pyrazole ring system. The structural data reveals that these compounds form trimeric molecular assemblies that are bisected by mirror planes, resulting in crystallographically disordered proton positions.
Hydrogen Bonding Networks in Solid-State Configurations
The solid-state structure of pyrazole-carboxylic acid derivatives is characterized by extensive hydrogen bonding networks that play a crucial role in determining the overall crystal packing and stability. These hydrogen bonding patterns involve multiple types of interactions, including strong oxygen-hydrogen···oxygen bonds between carboxylic acid groups, nitrogen-hydrogen···nitrogen bonds involving the pyrazole ring, and weaker carbon-hydrogen···nitrogen and carbon-hydrogen···fluorine interactions. The complex network of hydrogen bonds that ensues creates three-dimensional molecular assemblies with specific geometrical arrangements.
In pyrazole-carboxylic acid derivatives, the carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, forming characteristic dimeric structures through oxygen-hydrogen···oxygen interactions. The pyrazole nitrogen atoms also participate in hydrogen bonding, creating additional stabilization through nitrogen-hydrogen···nitrogen contacts. Studies on 3-aminopyrazole-4-carboxylic acid have revealed that intermolecular nitrogen-hydrogen···oxygen hydrogen bonds with nitrogen···oxygen distances of 2.768 and 2.747 Angstroms link molecules into chain structures.
The hydrogen bonding geometry in these systems exhibits specific characteristics that can be quantified through crystallographic analysis. For chloro-substituted pyrazole derivatives, the intermolecular distances and angles follow predictable patterns. The formation of trimeric units through hydrogen bonding has been observed in several related compounds, with nitrogen···nitrogen distances ranging from 2.858 to 2.885 Angstroms. These hydrogen bonding networks contribute significantly to the overall stability of the crystal structure and influence the physical properties of the material.
Properties
IUPAC Name |
1-[(4-chlorophenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNZTCDMZYDGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196266 | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006348-48-6 | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006348-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Pyrazole-3-carboxylic Acid Intermediate
The pyrazole-3-carboxylic acid core can be prepared by known methods involving cyclization and functional group transformations:
- Starting from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring
- Oxidation or hydrolysis steps to introduce the carboxylic acid at the 3-position of the pyrazole ring
For example, 1H-pyrazole-3-carboxylic acid can be synthesized by refluxing pyrazole precursors in acidic ethanol followed by purification steps to isolate the acid form. This intermediate is crucial for subsequent substitution reactions.
Introduction of the 4-Chlorophenoxy Methyl Group
The key step involves alkylation at the N-1 position of the pyrazole ring with a 4-chlorophenoxy methyl electrophile. The common synthetic route includes:
- Preparation of 4-chlorophenoxymethyl halide (usually chloride or bromide) as the alkylating agent
- Deprotonation of the pyrazole nitrogen using a base such as sodium hydride or potassium carbonate to generate the nucleophilic pyrazole anion
- Nucleophilic substitution reaction between the pyrazole anion and the 4-chlorophenoxymethyl halide to form the N-alkylated product
This reaction is typically carried out in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert atmosphere and controlled temperature to maximize yield and minimize side reactions.
Purification and Characterization
The crude product is purified by:
- Extraction and washing steps to remove inorganic salts and unreacted starting materials
- Chromatographic techniques such as silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexanes)
- Crystallization from suitable solvents to obtain analytically pure 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Characterization is done by standard methods including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Representative Reaction Conditions and Yields
Alternative Synthetic Routes and Patents
Patent JP6695967B2 describes methods for preparing pyrazole derivatives with various substituents, including halogenated phenoxy groups. It highlights the use of formyl chloride derivatives and controlled reaction conditions to optimize yields and selectivity.
Summary Table of Preparation Methods
Research Findings on Optimization
- Use of sodium hydride as base improves deprotonation efficiency and reaction rates
- Aprotic solvents such as THF or DMF enhance nucleophilicity and solubility of reactants
- Controlled temperature (0–25 °C) reduces side reactions like over-alkylation or decomposition
- Extended stirring times (overnight) ensure complete conversion
- Purification by silica gel chromatography yields analytically pure product suitable for biological testing
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agricultural Chemistry: The compound can be used in the development of herbicides or pesticides.
Material Science: It can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways would depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural variations, physicochemical properties, and biological activities of 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid compared to related pyrazole-3-carboxylic acid derivatives:
Key Observations:
Substituent Effects on Bioactivity: Chlorine atoms (e.g., in 4-chlorophenoxy or dichlorophenyl groups) improve lipophilicity and antimicrobial/antitumor efficacy . Methoxy or sulfamoyl groups increase polarity, favoring metabolic stability or analytical applications .
Structural Diversity: The 1,5-diaryl substitution pattern (e.g., in 1,5-diphenyl analogs) enhances structural rigidity and binding to biological targets . Hydroxyethyl or dimethylhydrazono groups introduce hydrogen-bonding or chelation capabilities, influencing solubility and target interactions .
Crystallographic Insights :
- Compounds like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid exhibit intramolecular hydrogen bonds and π-π interactions, stabilizing their crystal structures .
Biological Activity
1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a chlorophenoxy group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 252.66 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. It is believed to inhibit specific enzymes or receptors involved in inflammatory pathways and microbial resistance. The chlorophenoxy moiety enhances its lipophilicity, allowing better membrane permeability and interaction with cellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, indicating potent antimicrobial activity .
- Anti-inflammatory Research : In a mouse model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls, demonstrating its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol | Structure | Antimicrobial |
| Pyrazole-4-carboxamides | Structure | Anticancer |
This table highlights that while several compounds share similar structural features, their biological activities can vary significantly based on their specific functional groups and molecular interactions.
Q & A
Q. How is the molecular structure of 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid confirmed experimentally?
Structural confirmation typically involves single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and spatial arrangements. For example, crystallographic parameters (monoclinic system, space group P2/c, unit cell dimensions a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) from related pyrazole-carboxylic acid derivatives provide a methodological framework . Complementary techniques like NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular formula and functional groups.
Q. What are the standard synthetic routes for pyrazole-3-carboxylic acid derivatives?
A common approach involves nucleophilic substitution under basic conditions. For instance, reacting a chlorinated pyrazole precursor (e.g., 5-chloro-3-methylpyrazole-4-carbaldehyde) with a phenol derivative in the presence of K₂CO₃ generates aryloxy-substituted intermediates . Subsequent oxidation of aldehyde or ester groups to carboxylic acids (e.g., using Jones reagent or KMnO₄) completes synthesis. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are critical for yield optimization .
Q. What safety protocols are recommended for handling this compound?
Pyrazole-carboxylic acids often require PPE (gloves, goggles) and ventilation due to risks of skin/eye irritation. For structurally similar compounds, studies emphasize avoiding inhalation and using inert atmospheres during reactions . Storage at room temperature in airtight containers is advised to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
SAR studies involve systematic substitution of functional groups. For example:
- Replace the 4-chlorophenoxy group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on target binding .
- Modify the carboxylic acid to ester or amide derivatives to evaluate pharmacokinetic properties . In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (using crystal structure data ) identify key pharmacophores.
Q. How can contradictions in biological assay data for pyrazole derivatives be resolved?
Contradictions may arise from assay variability (e.g., cell lines, incubation times) or impurity interference . Strategies include:
Q. What computational methods predict the binding affinity of this compound to therapeutic targets?
Molecular docking (e.g., AutoDock Vina) uses crystallographic data (e.g., bond angles from ) to model interactions with proteins like COX-2 or kinases. Molecular dynamics simulations (MD, 50–100 ns trajectories) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (1:1.2 molar ratio of pyrazole:phenol) to minimize by-products .
- Data Reproducibility : Report crystallographic parameters (e.g., R factor ≤ 0.08) and assay conditions (pH, temperature) to ensure reproducibility .
- Safety Compliance : Refer to GHS hazard codes (e.g., H315-H319 for irritation) when documenting protocols .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
